molecular formula C12H12O4 B6285214 (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid CAS No. 2251074-37-8

(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid

Cat. No.: B6285214
CAS No.: 2251074-37-8
M. Wt: 220.2
InChI Key:
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Description

(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid is an organic compound characterized by the presence of a benzodioxepin ring fused to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propenoic Acid Moiety: This step often involves a Heck reaction or a Wittig reaction to introduce the propenoic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing continuous flow reactors to ensure efficient and consistent formation of the benzodioxepin ring.

    High-Throughput Reactions: Employing automated systems for the Heck or Wittig reactions to attach the propenoic acid moiety.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated carboxylic acid.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxepin ring or the propenoic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated carboxylic acids.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal: Similar structure but with an aldehyde group instead of a carboxylic acid.

    (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enol: Similar structure but with an alcohol group instead of a carboxylic acid.

Uniqueness

(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid is unique due to its specific combination of a benzodioxepin ring and a propenoic acid moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

2251074-37-8

Molecular Formula

C12H12O4

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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